Alloc-Val-Ala-pAB

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

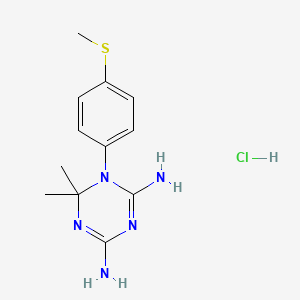

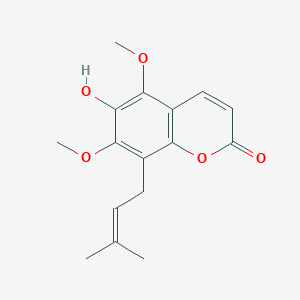

Alloc-Val-Ala-pAB puede sintetizarse a través de una serie de reacciones químicas que involucran la protección y desprotección de grupos funcionales. La síntesis típicamente involucra los siguientes pasos:

Protección del grupo amino: El grupo amino del residuo de valina se protege utilizando un grupo aliloxicarbonilo (Alloc).

Reacciones de acoplamiento: La valina protegida se acopla entonces con alanina y alcohol p-aminobencílico (pAB) utilizando reactivos de acoplamiento peptídico estándar como N,N'-diciclohexilcarbodiimida (DCC) y 1-hidroxi-benzotriazol (HOBt).

Desprotección: El grupo Alloc se elimina en condiciones suaves utilizando reacciones de transferencia de alilo catalizadas por paladio

Análisis De Reacciones Químicas

Alloc-Val-Ala-pAB experimenta varias reacciones químicas, incluyendo:

Escisión por Cathepsina B: El enlace peptídico Val-Ala se escinde específicamente por la enzima Cathepsina B, que a menudo se sobreexpresa en las células cancerosas.

Reacciones de desprotección: El grupo Alloc se puede eliminar utilizando reacciones de transferencia de alilo catalizadas por paladio, que son suaves y selectivas.

Reacciones de sustitución: El grupo hidroximetilo en la porción pAB puede sufrir reacciones de sustitución con diversos electrófilos.

Aplicaciones Científicas De Investigación

Alloc-Val-Ala-pAB se usa ampliamente en la investigación científica, particularmente en el desarrollo de conjugados de anticuerpo-fármaco (ADCs). Estos conjugados están diseñados para administrar fármacos citotóxicos específicamente a las células cancerosas, minimizando así los efectos secundarios en los tejidos sanos. Las propiedades del enlace escindable del compuesto lo convierten en un candidato ideal para los sistemas de entrega de fármacos dirigidos . Además, se utiliza en la síntesis de diversos péptidos y proteínas con fines de investigación .

Mecanismo De Acción

El mecanismo de acción de Alloc-Val-Ala-pAB implica la escisión específica del enlace peptídico Val-Ala por la Cathepsina B. Esta enzima a menudo se sobreexpresa en las células cancerosas, lo que permite la liberación selectiva del fármaco citotóxico dentro del microambiente tumoral. El grupo Alloc proporciona estabilidad durante la síntesis y se puede eliminar en condiciones suaves, asegurando la integridad del conjugado del fármaco .

Comparación Con Compuestos Similares

Alloc-Val-Ala-pAB es único debido a su escisión específica por la Cathepsina B y su estabilidad en condiciones suaves de desprotección. Los compuestos similares incluyen:

Alloc-Gly-Phe-pAB: Otro enlace escindable de péptidos utilizado en ADCs, pero con diferente especificidad de escisión.

Fmoc-Val-Ala-pAB: Utiliza un grupo protector diferente (Fmoc) que requiere diferentes condiciones de desprotección

This compound destaca por su escisión enzimática específica y condiciones suaves de desprotección, lo que lo convierte en una herramienta valiosa en los sistemas de entrega de fármacos dirigidos.

Propiedades

IUPAC Name |

prop-2-enyl N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5/c1-5-10-27-19(26)22-16(12(2)3)18(25)20-13(4)17(24)21-15-8-6-14(11-23)7-9-15/h5-9,12-13,16,23H,1,10-11H2,2-4H3,(H,20,25)(H,21,24)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLAVLCLIPDFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxybenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12303114.png)

![[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride](/img/structure/B12303127.png)

![2-[2,6-Bis[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoylamino]-6-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoic acid](/img/structure/B12303137.png)

![2-(pyridin-4-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12303138.png)

![N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-6H-pyrido[2,3-d]pyrimidine-6-carboxamide;hydrochloride](/img/structure/B12303142.png)

![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-4-methylpentanoic acid](/img/structure/B12303144.png)

![[11-Ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303170.png)